molecular formula C7H5NO4 B14694360 4-Hydroxy-3-nitrosobenzoic acid CAS No. 32749-97-6

4-Hydroxy-3-nitrosobenzoic acid

Katalognummer: B14694360
CAS-Nummer: 32749-97-6
Molekulargewicht: 167.12 g/mol
InChI-Schlüssel: TVMXONLENPZEFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-nitrosobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) at the fourth position and a nitroso group (-NO2) at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrosobenzoic acid can be synthesized through the nitration of 4-hydroxybenzoic acid. The nitration process involves the use of nitric acid as the nitrating agent. The reaction is typically carried out at elevated temperatures, around 20 to 40°C, using 25-35% nitric acid . The finely divided 4-hydroxybenzoic acid is nitrated to yield this compound in high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled nitration of 4-hydroxybenzoic acid with nitric acid, ensuring high yield and minimal by-products. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-nitrosobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The hydroxyl and nitroso groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoic acids depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-nitrosobenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-nitrosobenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and nitroso groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in redox reactions, influencing its biological and chemical activities. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

  • 3-Hydroxy-4-nitrobenzoic acid
  • 4-Hydroxy-2-nitrobenzoic acid
  • 3-Hydroxy-5-nitrobenzoic acid

Comparison: 4-Hydroxy-3-nitrosobenzoic acid is unique due to the specific positioning of the hydroxyl and nitroso groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its uniqueness in various research and industrial contexts .

Eigenschaften

CAS-Nummer

32749-97-6

Molekularformel

C7H5NO4

Molekulargewicht

167.12 g/mol

IUPAC-Name

4-hydroxy-3-nitrosobenzoic acid

InChI

InChI=1S/C7H5NO4/c9-6-2-1-4(7(10)11)3-5(6)8-12/h1-3,9H,(H,10,11)

InChI-Schlüssel

TVMXONLENPZEFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)N=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.